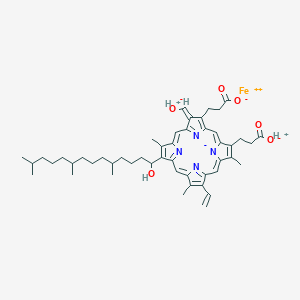

Heme a3

Description

Properties

CAS No. |

18535-39-2 |

|---|---|

Molecular Formula |

C49H62FeN4O6 |

Molecular Weight |

858.9 g/mol |

IUPAC Name |

3-[(17Z)-18-(2-carboxylatoethyl)-7-ethenyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-17-(oxidomethylidene)porphyrin-21-id-2-yl]propanoate;hydron;iron(2+) |

InChI |

InChI=1S/C49H64N4O6.Fe/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39;/h9,23-30,46,55H,1,10-22H2,2-8H3,(H4,50,51,52,53,54,56,57,58,59);/q;+2/p-2 |

InChI Key |

MXCDXQWYRWFXRV-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Isomeric SMILES |

[H+].[H+].CC1=C(C2=CC3=C(/C(=C/[O-])/C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Canonical SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C[O-])C(=N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C(CCCC(C)CCCC(C)CCCC(C)C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Fe+2] |

Other CAS No. |

58916-42-0 |

Synonyms |

Ferrate(2-), (7-ethenyl-17-formyl-12-(1-hydroxy-5,9,13-trimethyltetradecyl)-3,8,13-trimethyl-21H,23H-porphine-2,18-dipropanoato(4-)-N21,N22,N23,N24)-, dihydrogen |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Heme a3 in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the primary function of Heme a3, a critical component of cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain. A comprehensive understanding of this compound's structure, redox properties, and catalytic mechanism is paramount for research in cellular metabolism, mitochondrial diseases, and the development of novel therapeutics targeting cellular respiration.

The Binuclear Center: The Heart of Oxygen Chemistry

This compound does not function in isolation. It forms a catalytically indispensable binuclear center (BNC) with a copper ion, CuB, located within subunit I of cytochrome c oxidase.[1] This BNC is the active site where the terminal step of cellular respiration occurs: the reduction of molecular oxygen to water.[1][2] The iron atom of this compound and the CuB ion are in close proximity, approximately 5 Å apart, allowing for cooperative interactions essential for O2 binding and catalysis.[3] The iron of this compound is coordinated by a proximal histidine residue, while the distal side is available for the binding of diatomic ligands, most importantly, oxygen.[2]

Primary Functions of this compound

The principal role of this compound is to serve as the catalytic site for the four-electron reduction of dioxygen (O2) to two molecules of water. This overarching function can be dissected into three interconnected processes: oxygen binding, electron transfer, and proton pumping.

Oxygen Binding and Reduction

In its reduced (ferrous, Fe²⁺) state, the iron atom of this compound can bind molecular oxygen.[4] This binding initiates a series of rapid, sequential electron and proton transfers that cleave the O=O bond and progressively reduce the oxygen atoms. This process involves several key intermediates, including peroxy (P) and ferryl (F) states, where the oxidation state of the this compound iron can reach as high as Fe⁴⁺.[5][6] The high reactivity of these intermediates is managed within the controlled environment of the BNC, preventing the release of cytotoxic reactive oxygen species.

Electron Transfer to the Binuclear Center

For the reduction of oxygen to proceed, four electrons are delivered to the BNC. These electrons originate from cytochrome c and are transferred intramolecularly through the other redox cofactors of cytochrome c oxidase. The established electron transfer pathway is:

Cytochrome c → CuA → Heme a → this compound-CuB

This compound is the ultimate electron donor to the bound oxygen molecule. The precise rates of these electron transfer steps are crucial for the efficient and safe reduction of oxygen.

Coupling to Proton Pumping

The free energy released from the highly exergonic reduction of oxygen is harnessed by cytochrome c oxidase to pump protons from the mitochondrial matrix to the intermembrane space.[5][7] This process contributes significantly to the generation of the proton-motive force that drives ATP synthesis. For every molecule of O2 reduced (a four-electron process), a total of four protons are pumped across the inner mitochondrial membrane.[5] The redox changes at the this compound-CuB center are mechanistically coupled to conformational changes in the enzyme that facilitate this vectorial proton translocation.

Quantitative Data Summary

The function of this compound and cytochrome c oxidase is governed by the specific physicochemical properties of its redox centers. The following tables summarize key quantitative data from the literature.

| Redox Center | Midpoint Potential (Em) vs. SHE (pH 7.0) | Reference(s) |

| CuA | +250 mV | [8] |

| Heme a | +359 mV | [8] |

| This compound | +350 mV | [8] |

| This compound (high potential) | ~+770 mV | [9] |

| CuB | +412 mV | [8] |

Table 1: Midpoint Redox Potentials of Cytochrome c Oxidase Cofactors.

| Electron Transfer Step | Rate Constant (s⁻¹) | Reference(s) |

| CuA → Heme a | (3.05 ± 0.25) x 10⁴ | [10] |

| Heme a → this compound (forward) | ~2 x 10⁵ | [11][12] |

| This compound → Heme a (backward) | ~1 x 10⁵ | [11][12] |

| Heme a → this compound (during O2 reduction) | ~30 s⁻¹ (in FQ(I-391) mutant) | [13] |

| Ultrafast Heme a ↔ this compound | > 3 x 10⁸ (post-CO photolysis) | [14] |

Table 2: Key Intramolecular Electron Transfer Rates in Cytochrome c Oxidase.

| Process | Stoichiometry (H⁺/e⁻) | Reference(s) |

| Proton Pumping | 1 | [15] |

| Total Charge Translocation | 2 | [15][16] |

Table 3: Proton Pumping Stoichiometry of Cytochrome c Oxidase.

Visualizing this compound Function

Electron Transport Pathway in Complex IV

Caption: Electron flow through Complex IV to the this compound-CuB center.

Catalytic Cycle of Cytochrome c Oxidase

Caption: Key intermediates in the catalytic cycle of cytochrome c oxidase.

Experimental Protocols

A variety of experimental techniques are employed to investigate the function of this compound and cytochrome c oxidase. Below are outlines of key methodologies.

Isolation and Purification of Cytochrome c Oxidase

This protocol is based on affinity chromatography, which offers a rapid and efficient purification.[17]

-

Mitochondrial Isolation: Isolate mitochondria from a source such as bovine heart or Paracoccus denitrificans using differential centrifugation.

-

Solubilization: Solubilize the mitochondrial membranes using a non-ionic detergent (e.g., Triton X-100 or n-dodecyl β-D-maltoside) to extract the membrane protein complexes.

-

Affinity Chromatography:

-

Load the solubilized extract onto a lysine-Sepharose or poly-L-lysine-agarose column at low ionic strength. Cytochrome c oxidase binds to the column, while most other proteins flow through.

-

Wash the column extensively with the low ionic strength buffer to remove non-specifically bound proteins.

-

Elute the purified cytochrome c oxidase using a linear gradient of increasing salt concentration (e.g., potassium chloride).

-

-

Concentration and Characterization: Concentrate the eluted fractions containing the enzyme. Assess purity and integrity using SDS-PAGE, UV-Vis spectroscopy (checking the Soret and α-bands), and activity assays.

Enzyme Kinetics Assay (Spectrophotometric)

This assay measures the activity of cytochrome c oxidase by monitoring the oxidation of reduced cytochrome c.[18][19][20]

-

Preparation of Reduced Cytochrome c: Reduce a solution of cytochrome c (from horse heart) using a reducing agent like dithiothreitol (B142953) (DTT) or sodium ascorbate. Verify reduction by measuring the absorbance ratio at 550 nm to 565 nm, which should be between 10 and 20.[18][19]

-

Assay Mixture: In a cuvette, prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.0, with 120 mM KCl).

-

Initiation of Reaction: Add a small amount of the purified enzyme or mitochondrial sample to the cuvette. Initiate the reaction by adding the reduced cytochrome c substrate.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 550 nm over time using a spectrophotometer set to a kinetic program. The oxidation of ferrocytochrome c to ferricytochrome c leads to a decrease in absorbance at this wavelength.

-

Calculation of Activity: Calculate the rate of cytochrome c oxidation using the Beer-Lambert law, with the extinction coefficient for the difference between reduced and oxidized cytochrome c at 550 nm (Δε = 21.84 mM⁻¹cm⁻¹).[20]

Redox Titration using FTIR Spectroscopy

This method allows for the determination of the midpoint potentials of the individual redox centers.[8]

-

Sample Preparation: Deposit a thin film of the purified cytochrome c oxidase onto an attenuated total reflectance (ATR) crystal.

-

Electrochemical Cell: Place the ATR crystal in a spectroelectrochemical cell containing a buffer with a mixture of redox mediators (e.g., cyano-complexes of iron, tungsten, and molybdenum) to cover a wide potential range.[9]

-

Potential Application: Apply a series of defined potentials to the cell using a potentiostat, allowing the system to equilibrate at each potential.

-

FTIR Spectroscopy: At each potential, record the FTIR difference spectrum. The spectra will show changes in vibrational bands corresponding to the redox state changes of the cofactors and associated protein structural changes.

-

Data Analysis: Plot the intensity of specific infrared bands against the applied potential. Fit the data to the Nernst equation to determine the midpoint redox potential (Em) for each component.

Time-Resolved Spectroscopy (Flow-Flash Method)

This technique is used to study the rapid kinetics of the reaction of reduced cytochrome c oxidase with oxygen.[6][13]

-

Enzyme Preparation: Prepare the fully reduced, CO-bound form of cytochrome c oxidase. The CO ligand synchronizes the enzyme population and prevents reaction with trace oxygen.

-

Flow-Flash Apparatus: Place the enzyme solution in a syringe connected to a mixing chamber and an observation cell. A second syringe contains an oxygen-saturated buffer.

-

Reaction Initiation:

-

Rapidly mix the enzyme solution with the oxygenated buffer (the "flow" component).

-

Immediately after mixing, initiate the reaction by photolyzing the CO ligand with a short, intense laser pulse (the "flash" component).

-

-

Spectroscopic Monitoring: Monitor the subsequent spectral changes over time (from nanoseconds to milliseconds) using a rapid detection system, such as time-resolved optical absorption or resonance Raman spectroscopy.[21][22]

-

Data Analysis: Analyze the kinetic traces at different wavelengths to identify the formation and decay of the catalytic intermediates (A, P, F, etc.).

Site-Directed Mutagenesis

This technique is crucial for identifying the functional roles of specific amino acid residues, such as the histidine ligands to this compound.[23]

-

Gene Isolation: Isolate the gene encoding subunit I of cytochrome c oxidase from an appropriate expression system (e.g., Rhodobacter sphaeroides).

-

Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce specific mutations into the gene, for example, changing a conserved histidine residue to a non-coordinating amino acid like alanine (B10760859) or leucine.

-

Expression and Purification: Transform a host organism with the mutated gene and express the mutant protein. Purify the mutant cytochrome c oxidase using the methods described above.

-

Functional and Spectroscopic Analysis: Characterize the purified mutant enzyme using activity assays and spectroscopic techniques (e.g., optical absorption, resonance Raman) to determine the effects of the mutation on this compound incorporation, redox potential, and catalytic activity.[23]

Conclusion

This compound, as part of the binuclear center of cytochrome c oxidase, performs the indispensable function of reducing molecular oxygen to water, a process that is fundamental to aerobic life. Its role extends beyond simple catalysis to the intricate coupling of electron transfer with proton pumping, thereby driving cellular energy production. The detailed understanding of this compound's structure, its diverse redox states during catalysis, and its interaction with ligands provides a critical foundation for investigating mitochondrial dysfunction in disease and for the rational design of drugs that modulate cellular respiration. The experimental protocols outlined herein represent the key tools available to researchers in this dynamic and vital field.

References

- 1. Modulation of the Active Site Conformation by Site-directed Mutagenesis in Cytochrome c Oxidase from Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemie.uni-muenchen.de [chemie.uni-muenchen.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The mechanism of proton pumping by cytochrome c oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome c oxidase: exciting progress and remaining mysteries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proton-pumping mechanism of cytochrome c oxidase: A kinetic master-equation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A new high potential redox transition for cytochrome aa3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rates and Equilibrium of CuA to Heme a Electron Transfer in Paracoccus denitrificans Cytochrome c Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The rate of internal heme-heme electron transfer in cytochrome C oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Factors determining electron-transfer rates in cytochrome c oxidase: studies of the FQ(I-391) mutant of the Rhodobacter sphaeroides enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ultrafast haem-haem electron transfer in cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. On the stoichiometry and thermodynamics of proton-pumping cytochrome c oxidase in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The proton pump of cytochrome c oxidase and its stoichiometry [pubmed.ncbi.nlm.nih.gov]

- 17. Purification of cytochrome c oxidase by lysine-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 3hbiomedical.com [3hbiomedical.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. cellbiologics.com [cellbiologics.com]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Recent progress in experimental studies on the catalytic mechanism of cytochrome c oxidase [frontiersin.org]

- 23. Definition of the catalytic site of cytochrome c oxidase: specific ligands of heme a and the this compound-CuB center - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Heme a3 in Cytochrome c Oxidase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial electron transport chain, plays a pivotal role in cellular respiration by catalyzing the reduction of molecular oxygen to water. This vital process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the electrochemical gradient that drives ATP synthesis. At the heart of this intricate molecular machine lies a binuclear center composed of Heme a3 and a copper atom (CuB), the precise site of oxygen binding and reduction. The discovery and characterization of this compound have been central to our understanding of aerobic life and continue to be a subject of intense research, particularly in the context of mitochondrial diseases and drug development. This guide provides a comprehensive overview of the historical milestones, key experimental findings, and detailed methodologies that have illuminated the structure and function of this compound.

Historical Perspective: Unraveling the Respiratory Chain

The journey to understanding this compound is intertwined with the foundational discoveries of cellular respiration.

Early Observations of "Histohematins" and the "Atmungsferment"

In the late 19th century, Irish physician Charles Alexander MacMunn first observed distinct absorption spectra in various tissues, which he attributed to respiratory pigments he named "myohematin" and "histohematin".[1] His work, however, was largely dismissed by the scientific community at the time.

Decades later, in the 1920s, David Keilin at the University of Cambridge rediscovered these pigments using a simple spectroscope to observe the wing muscles of a wax moth.[2] He renamed them "cytochromes" (cellular pigments) and classified them into three types—a, b, and c—based on the position of their alpha-absorption bands in the reduced state.[1] Keilin's meticulous work established the role of cytochromes in intracellular respiration.[2][3][4]

Contemporaneously, the German biochemist Otto Warburg was investigating what he termed the "Atmungsferment" or "respiratory enzyme".[5][6] Through his development of manometric techniques to measure oxygen consumption in tissue slices, Warburg demonstrated that cellular respiration was an enzymatic process sensitive to inhibitors like cyanide and carbon monoxide.[7][8] He correctly deduced that an iron-containing catalyst was responsible for oxygen activation.[5][6]

The Convergence of Cytochromes and the Respiratory Enzyme

Initially, Warburg and Keilin held differing views on the nature of the terminal oxidase. However, through a series of elegant experiments, Keilin and his collaborator E.F. Hartree demonstrated in 1939 that the component of cytochrome that reacts with oxygen, which they named cytochrome oxidase, was in fact cytochrome a3.[9][10] They showed that cyanide and carbon monoxide, which Warburg had used to characterize his "Atmungsferment", specifically inhibited the re-oxidation of reduced cytochrome a3.[9] This seminal work unified the concepts of cytochromes and the respiratory enzyme, establishing cytochrome oxidase as the terminal enzyme of the electron transport chain.[9]

Structure and Function of this compound

This compound is a unique heme A molecule, distinguished by a formyl group and a long hydroxyethylfarnesyl side chain. It is non-covalently bound within subunit I of the cytochrome c oxidase complex.[11]

The Binuclear Center: The Site of Oxygen Reduction

This compound forms a binuclear center with a nearby copper ion, CuB.[7] This binuclear center is the catalytic core of the enzyme where the four-electron reduction of dioxygen to water occurs.[12][13] The iron atom of this compound is coordinated by a proximal histidine residue from subunit I.[14] In the reduced state, the iron is ferrous (Fe²⁺) and five-coordinate, leaving an open binding site for ligands such as O₂, CO, and cyanide on the distal side.[11] The proximity of CuB, also coordinated by three histidine residues, is crucial for the catalytic mechanism.[14]

Electron Transfer Pathway to this compound

Electrons are delivered to the binuclear center in a stepwise manner. They are first transferred from reduced cytochrome c to the CuA center in subunit II, then to the low-spin Heme a in subunit I, and finally to the this compound-CuB binuclear center.[15] The precise mechanism and kinetics of this final electron transfer step have been a subject of extensive study.[2][16]

Below is a diagram illustrating the electron flow through the redox centers of cytochrome c oxidase.

Electron flow from cytochrome c to oxygen via the redox centers of cytochrome c oxidase.

Quantitative Data

The biophysical properties of Heme a and this compound have been extensively characterized. The following tables summarize key quantitative data from studies on bovine heart cytochrome c oxidase.

Table 1: Redox Potentials of Heme a and this compound

| Heme Center | Midpoint Redox Potential (Em) at pH 7.4 (mV) | Reference(s) |

| Heme a | +310 | [17] |

| This compound | +380 (in the absence of interaction) | [18] |

| Heme a (interacting) | +283 (reference potential at pH 7.5) | [18] |

| This compound (interacting) | +229 (reference potential at pH 7.5) | [18] |

Note: The redox potentials of the hemes are influenced by their interaction with each other and with other redox centers in the enzyme, as well as by pH.[18]

Table 2: Spectroscopic Properties of Heme a and this compound

| State | Chromophore | Soret (γ) Band (nm) | α-Band (nm) | Reference(s) |

| Oxidized | Heme a + a3 | 424 | ~600 (broad) | [19] |

| Reduced | Heme a + a3 | 444 | 605 | [19] |

| P Intermediate | This compound | ~435 | 607 | [19] |

| F Intermediate | This compound | ~435 | 580 | [19] |

| Cyanide-bound (ferrous) | This compound | - | - | [20] |

Note: The precise absorption maxima can vary depending on the ligation state and the local environment of the heme centers.[20]

Table 3: Kinetic Parameters of Ligand Binding to this compound

| Ligand | Association Rate Constant (kon) (M-1s-1) | Dissociation Rate Constant (koff) (s-1) | Reference(s) |

| Carbon Monoxide (CO) | ~1 x 105 | ~0.02 | [21] |

| Oxygen (O₂) | ~1 x 108 | ~1000 | [21] |

Key Experimental Protocols

The characterization of this compound has relied on a variety of sophisticated experimental techniques. This section provides an overview of the methodologies for key experiments.

Purification of Cytochrome c Oxidase from Bovine Heart

Several methods have been developed for the purification of CcO. A common approach involves affinity chromatography.[22]

Materials:

-

Bovine heart mitochondria

-

Poly-L-lysine-agarose or Lysine-Sepharose column[22]

-

Low ionic strength buffer

-

Potassium chloride (KCl) for gradient elution[22]

Procedure:

-

Solubilization: Extract mitochondrial proteins using a suitable detergent.[13]

-

Affinity Chromatography:

-

Elution: Elute the bound cytochrome c oxidase using a linear gradient of KCl.[22]

-

Characterization: Verify the purity and activity of the enzyme using SDS-PAGE, optical spectroscopy, and activity assays.[22][23]

Site-Directed Mutagenesis of Subunit I

Site-directed mutagenesis has been instrumental in identifying the amino acid residues that serve as ligands to the heme centers.[14]

Materials:

-

Plasmid DNA containing the gene for subunit I of CcO

-

Mutagenic oligonucleotide primers

-

High-fidelity DNA polymerase (e.g., Pfu or KOD)[24]

-

dNTPs

-

DpnI restriction enzyme[25]

-

Competent E. coli cells for transformation

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.[1][26]

-

PCR Amplification: Perform PCR using the plasmid template and mutagenic primers to amplify the entire plasmid. The cycling parameters typically include an initial denaturation, followed by 16-20 cycles of denaturation, annealing, and extension, and a final extension step.[24][25]

-

Template Digestion: Digest the parental, methylated plasmid DNA with DpnI endonuclease, which specifically cleaves methylated DNA. This leaves the newly synthesized, unmethylated (mutant) plasmid intact.[25][27]

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

-

Selection and Sequencing: Select transformed colonies and verify the desired mutation by DNA sequencing.

The workflow for site-directed mutagenesis is depicted below.

Workflow for site-directed mutagenesis to study this compound ligation.

Redox Titration using Spectroelectrochemistry

Redox titrations are used to determine the midpoint reduction potentials of the heme centers.[18]

Materials:

-

Purified cytochrome c oxidase

-

Spectroelectrochemical cell with an optically transparent electrode

-

Potentiostat

-

Spectrophotometer

-

Redox mediators (e.g., ferricyanide, phenazine (B1670421) methosulfate)

-

Argon or nitrogen gas for anaerobiosis

Procedure:

-

Sample Preparation: Place the purified enzyme in the spectroelectrochemical cell with a mixture of redox mediators.

-

Anaerobiosis: Deoxygenate the sample by purging with an inert gas.

-

Titration:

-

Apply a series of potentials to the working electrode using the potentiostat.

-

Allow the system to reach equilibrium at each potential.

-

Record the optical spectrum of the sample at each potential.[18]

-

-

Data Analysis:

-

Plot the absorbance change at specific wavelengths (e.g., the α-band maxima of Heme a and this compound) as a function of the applied potential.

-

Fit the data to the Nernst equation to determine the midpoint redox potentials (Em) and the number of electrons transferred (n).[28]

-

Resonance Raman Spectroscopy

Resonance Raman spectroscopy provides detailed information about the vibrational modes of the heme macrocycle and its ligands, offering insights into the structure and bonding of this compound.[29][30]

Materials:

-

Purified cytochrome c oxidase

-

Raman spectrometer with a tunable laser source

-

Cryostat for low-temperature measurements

Procedure:

-

Sample Preparation: Place the concentrated enzyme solution in a suitable sample holder (e.g., a quartz capillary).

-

Data Acquisition:

-

Cool the sample to a low temperature (e.g., 77 K) to minimize thermal noise and prevent sample degradation.

-

Excite the sample with a laser wavelength that is in resonance with an electronic transition of the heme (e.g., the Soret or α-band).[29][31]

-

Collect the scattered light and analyze it with the spectrometer to obtain the Raman spectrum.

-

-

Data Analysis:

Conclusion

The discovery and elucidation of the role of this compound in cytochrome c oxidase represent a landmark achievement in biochemistry and bioenergetics. From the early spectroscopic observations of MacMunn and Keilin to the detailed mechanistic studies of the present day, our understanding of this critical component of cellular respiration has been built upon a foundation of innovative experimental approaches. The quantitative data and methodologies outlined in this guide provide a framework for continued research into the intricate workings of cytochrome c oxidase, with implications for understanding mitochondrial disease and developing novel therapeutic strategies. The ongoing exploration of this compound and its interactions within the binuclear center promises to reveal further secrets of this remarkable molecular machine.

References

- 1. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 2. Filling the catalytic site of cytochrome c oxidase with electrons. Reduced CuB facilitates internal electron transfer to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Otto Warburg and Cellular Respiration [japi.org]

- 6. britannica.com [britannica.com]

- 7. The Warburg Effect Reinterpreted 100 yr on: A First-Principles Stoichiometric Analysis and Interpretation from the Perspective of ATP Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Warburg's manometer | Opinion | Chemistry World [chemistryworld.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. CYTOCHROME C OXIDASE: Structure and Spectroscopy | Annual Reviews [annualreviews.org]

- 12. A new procedure for the purification of monodisperse highly active cytochrome c oxidase from bovine heart - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Electron Transfer Pathways in Cytochrome c Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Kinetic control of internal electron transfer in cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thermodynamic Redox Behavior of the Heme Centers in A-Type Heme-Copper Oxygen Reductases: Comparison between the Two Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spectroscopic identification of the catalytic intermediates of cytochrome c oxidase in respiring heart mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Response of Heme Symmetry to the Redox State of Bovine Cytochrome c Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chemie.uni-muenchen.de [chemie.uni-muenchen.de]

- 22. Purification of cytochrome c oxidase by lysine-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Purification of beef-heart cytochrome c oxidase by hydrophobic interaction chromatography on octyl-Sepharose CL-4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bowdish.ca [bowdish.ca]

- 25. Site-Directed Mutagenesis [protocols.io]

- 26. research.cbc.osu.edu [research.cbc.osu.edu]

- 27. assaygenie.com [assaygenie.com]

- 28. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 29. Resonance Raman spectra of cytochrome c oxidase. Excitation in the 600-nm region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Hemes a and a3 environments of plant cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

The Pivotal Role of the Heme a3-CuB Binuclear Center in Mitochondrial Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the Heme a3-CuB binuclear center, the catalytic core of cytochrome c oxidase (Complex IV), in the terminal step of the electron transport chain: the reduction of molecular oxygen to water. This process is fundamental to aerobic life, driving the generation of the proton motive force essential for ATP synthesis. Understanding the intricate mechanism of this enzymatic center is paramount for research in bioenergetics, mitochondrial diseases, and the development of novel therapeutics targeting cellular metabolism.

Introduction: The Engine of Respiration

Cytochrome c oxidase (CcO), a large transmembrane protein complex, is the final enzyme in the respiratory electron transport chain. It receives electrons from cytochrome c and transfers them to molecular oxygen, the terminal electron acceptor. This four-electron reduction of O2 to two molecules of water is a highly exergonic reaction, and the energy released is harnessed by CcO to pump protons across the inner mitochondrial membrane, establishing an electrochemical gradient. At the heart of this remarkable catalytic machine lies the this compound-CuB binuclear center (BNC), the precise site of oxygen binding and reduction.

Architecture of the this compound-CuB Binuclear Center

The this compound-CuB binuclear center is located in subunit I of cytochrome c oxidase. It is a highly conserved structural motif composed of a high-spin this compound and a copper ion, CuB. These two metal centers are in close proximity, approximately 4.5 Å apart in the oxidized state, but not directly bonded, creating a pocket for oxygen to bind.

-

This compound: The iron atom of this compound is coordinated by a proximal histidine residue (His376 in bovine CcO). The distal side of the heme is where oxygen and other small ligands like carbon monoxide (CO) and cyanide (CN-) bind.

-

CuB: The CuB ion is coordinated by three histidine residues (His240, His290, and His291 in bovine CcO). A unique and critical feature of the CuB site is a post-translational covalent bond between one of its histidine ligands, His240, and a nearby tyrosine residue, Tyr244. This His-Tyr crosslink plays a vital role in both the catalytic activity and proton pumping functions of the enzyme.

The Catalytic Cycle of Oxygen Reduction

The reduction of oxygen at the this compound-CuB center proceeds through a well-defined catalytic cycle involving a series of intermediate states. The enzyme receives electrons one at a time from cytochrome c via the CuA center and heme a. The four-electron reduction of O2 is coupled to the uptake of four "substrate" protons from the mitochondrial matrix to form two water molecules.

The key intermediates in the catalytic cycle are:

-

R (Reduced): In the fully reduced state, the this compound iron is in the ferrous (Fe²⁺) state and CuB is in the cuprous (Cu¹⁺) state. This is the state that is ready to bind molecular oxygen.

-

A (Oxy): Oxygen binds to the ferrous this compound to form the A intermediate, which is best described as a ferric-superoxide species (Fe³⁺-O₂⁻).

-

P (Peroxy): The A intermediate rapidly converts to the P intermediate. This step involves the cleavage of the O-O bond. The P intermediate exists in two forms, PM and PR. In the PM state, the iron is in a ferryl-oxo (Fe⁴⁺=O²⁻) state, CuB is cupric (Cu²⁺) with a hydroxide (B78521) ligand, and the Tyr244 is a neutral radical. The subsequent delivery of an electron leads to the PR state where the tyrosyl radical is reduced.

-

F (Ferryl): The P intermediate is then converted to the F intermediate, which also contains a ferryl-oxo this compound. This transition is coupled to proton uptake.

-

O (Oxidized): A final electron and proton transfer convert the F intermediate back to the fully oxidized state, where the this compound iron is ferric (Fe³⁺) and CuB is cupric (Cu²⁺), with a hydroxide ion bridged between them.

This intricate cycle is tightly coupled to the translocation of four additional protons across the inner mitochondrial membrane for every molecule of oxygen reduced, contributing to the proton motive force.

Quantitative Data

The following tables summarize key quantitative parameters associated with the this compound-CuB binuclear center and the overall function of cytochrome c oxidase.

Table 1: Redox Potentials of the Metal Centers in Bovine Heart Cytochrome c Oxidase

| Redox Center | Midpoint Potential (mV) | Reference(s) |

| CuA | ~260 | |

| Heme a | ~310 | |

| This compound | ~350 | |

| CuB | ~340 |

Note: Redox potentials can vary depending on the specific conditions and the ligation state of the enzyme.

Table 2: Kinetic Parameters for Key Steps in the Catalytic Cycle

| Reaction Step | Rate Constant | Conditions | Reference(s) |

| O₂ binding to reduced CcO | ~2 x 10⁸ M⁻¹s⁻¹ | ||

| Electron transfer from CuA to Heme a | ~13,000 s⁻¹ | 25°C, pH 7.4 | |

| Electron transfer from Heme a to CuA | ~3,700 s⁻¹ | 25°C, pH 7.4 | |

| Electron transfer from Heme a to this compound | ~16 s⁻¹ | 20°C, pH 7.4 |

Table 3: Spectroscopic Features of Key Oxygen Intermediates

| Intermediate | Absorption Maxima (nm) | Key Resonance Raman Bands (cm⁻¹) | Reference(s) |

| P | 607 (α-band), ~435 (Soret) | Fe⁴⁺=O stretch (~790) | |

| F | 580 (α-band), ~435 (Soret) | Fe⁴⁺=O stretch (~790) | |

| A (Oxy) | Fe²⁺-O₂ stretch (571) |

Experimental Protocols

A variety of sophisticated biophysical techniques are employed to study the structure and function of the this compound-CuB binuclear center. Below are outlines of the methodologies for key experiments.

Stopped-Flow Spectrophotometry for Kinetic Analysis

This technique is used to measure the rates of rapid reactions, such as the binding of ligands or the transitions between catalytic intermediates.

Methodology:

-

Enzyme Preparation: Purified cytochrome c oxidase is prepared in a suitable buffer. The enzyme can be pre-reduced with a reductant like sodium dithionite.

-

Reactant Loading: The enzyme solution is loaded into one syringe of the stopped-flow apparatus, and a solution containing the reactant (e.g., oxygen-saturated buffer or a ligand like CO) is loaded into another syringe.

-

Rapid Mixing: The contents of the syringes are rapidly mixed, initiating the reaction.

-

Spectroscopic Monitoring: The reaction is monitored in real-time by passing a beam of light through the observation cell and recording the change in absorbance at specific wavelengths corresponding to the different redox states of the hemes.

-

Data Analysis: The resulting kinetic traces are fitted to appropriate kinetic models to extract rate constants for the individual steps of the reaction.

Time-Resolved Serial Femtosecond Crystallography (TR-SFX)

TR-SFX allows for the determination of the three-dimensional structures of short-lived intermediates in the catalytic cycle at room temperature, avoiding radiation damage.

Methodology:

-

Microcrystal Preparation: A large number of microcrystals of cytochrome c oxidase are prepared.

-

Crystal Delivery: The microcrystals are delivered in a continuous stream into the path of an X-ray free-electron laser (XFEL) beam.

-

Reaction Initiation (Pump-Probe): The reaction is initiated in the crystals using a laser pulse (the "pump"). After a specific time delay, the crystals are interrogated by an intense XFEL pulse (the "probe").

-

Diffraction Data Collection: A diffraction pattern is collected from each crystal before it is destroyed by the XFEL pulse. This process is repeated for thousands of crystals at various time delays.

-

Structure Determination: The diffraction patterns are merged and processed to determine the three-dimensional structure of the enzyme at each time point, providing a "molecular movie" of the catalytic reaction.

Resonance Raman Spectroscopy

This technique provides detailed information about the vibrational modes of the heme and its bound ligands, allowing for the characterization of the chemical bonds in the different catalytic intermediates.

Methodology:

-

Sample Preparation: A concentrated solution of purified cytochrome c oxidase is placed in a temperature-controlled cuvette.

-

Intermediate Trapping: The desired catalytic intermediate can be trapped by using specific reaction conditions, such as low temperatures or by reacting the enzyme with specific substrates (e.g., O₂ or H₂O₂).

-

Laser Excitation: The sample is irradiated with a laser beam at a wavelength that is in resonance with an electronic transition of the heme group.

-

Scattered Light Collection: The scattered light is collected and passed through a spectrometer to obtain the Raman spectrum.

-

Spectral Analysis: The vibrational frequencies in the Raman spectrum are analyzed to identify the nature of the chemical bonds in the heme and its ligands. Isotope labeling (e.g., using ¹⁸O₂) can be used to confirm the assignment of specific vibrational modes.

Conclusion

The this compound-CuB binuclear center of cytochrome c oxidase is a masterpiece of biological engineering, efficiently and safely catalyzing the reduction of oxygen to water while conserving the released energy to power cellular processes. A deep understanding of its structure, the intricacies of its catalytic cycle, and its coupling to proton translocation is crucial for advancing our knowledge of cellular respiration and for the development of therapeutic strategies for a range of human diseases linked to mitochondrial dysfunction. The continued application of advanced biophysical techniques will undoubtedly shed further light on the remaining mysteries of this vital enzyme.

An In-depth Technical Guide to the Structural Differences Between Heme A and Heme A3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heme A serves as a critical prosthetic group in cytochrome c oxidase (Complex IV), the terminal enzyme of the electron transport chain. Within this complex, two distinct microenvironments give rise to functionally specialized forms of Heme A, designated as Heme A and Heme A3. While chemically identical, their disparate protein environments impose unique structural and electronic properties, dictating their distinct roles in electron transfer and catalysis. Heme A functions as a low-spin, six-coordinate electron conduit, whereas this compound is a high-spin, five-coordinate component of the catalytic binuclear center where oxygen reduction occurs. This technical guide provides a comprehensive examination of the structural, spectroscopic, and electrochemical differences between Heme A and this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of their functional relationship.

Introduction

Cytochrome c oxidase (CcO) is a pivotal enzyme in aerobic respiration, responsible for the four-electron reduction of molecular oxygen to water. This process is coupled to the pumping of protons across the inner mitochondrial membrane, establishing the electrochemical gradient that drives ATP synthesis. The catalytic core of CcO contains two copper centers (CuA and CuB) and two iron-containing heme A molecules: Heme A and this compound.[1]

Despite being chemically identical porphyrin structures, Heme A and this compound exhibit profound functional divergence due to their distinct protein-ligation environments within the enzyme complex.[2] Heme A acts as an intermediate in the electron transfer pathway, shuttling electrons from the CuA center to the catalytic site. In contrast, this compound, in conjunction with CuB, forms the binuclear center (BNC), the active site where the binding and reduction of dioxygen take place.[2] Understanding the nuanced structural distinctions between these two heme centers is paramount for elucidating the mechanism of oxygen reduction and for the development of therapeutic agents targeting mitochondrial respiration.

Core Structural and Functional Differences

The primary distinctions between Heme A and this compound arise from their coordination environments, which in turn dictate their spin states, redox potentials, and ligand-binding capabilities.

Heme A: This heme is characterized by a low-spin Fe(III) state in its oxidized form and is six-coordinate . Its iron center is axially ligated by the imidazole (B134444) side chains of two highly conserved histidine residues.[2] This stable, hexacoordinate structure renders Heme A an efficient electron carrier, facilitating the transfer of electrons from CuA to the binuclear center. It does not directly interact with exogenous ligands like oxygen or cyanide.

This compound: In its resting oxidized state, this compound is typically high-spin and five-coordinate .[2] Its iron is proximally ligated by a single histidine residue, leaving the distal coordination site vacant and accessible for the binding of substrates (O2) and inhibitors (e.g., CO, CN-, N3-).[1] This structural feature is central to its catalytic function. The this compound iron is antiferromagnetically coupled to the nearby CuB ion, forming the binuclear center where the chemistry of oxygen reduction occurs. This coupling results in an EPR-silent state in the oxidized resting enzyme.[3]

Quantitative Data Summary

The distinct structural environments of Heme A and this compound give rise to measurable differences in their physicochemical properties. The following tables summarize key quantitative data from spectroscopic and electrochemical analyses.

Table 1: General Properties and Coordination

| Property | Heme A | This compound |

| Spin State (Oxidized) | Low-spin (S=1/2) | High-spin (S=5/2) |

| Coordination Number | 6 (Hexacoordinate) | 5 (Pentacoordinate) in resting state |

| Axial Ligands | Two Histidine residues | One Histidine residue |

| Function | Electron Transfer | O2 Reduction Catalyst |

Table 2: Redox Potentials

The midpoint reduction potentials (E°') of Heme A and this compound are crucial for unidirectional electron flow. These values can vary depending on the species and experimental conditions.

| Species | Heme A E°' (mV) | This compound E°' (mV) | Reference |

| Paracoccus denitrificans (pH 7.5) | 301 | 231 | [4] |

| Rhodothermus marinus (pH 7.5) | 280 | 186 | [4] |

| Bovine Heart Mitochondria | ~380 | ~480 (inferred) | [5] |

| Paracoccus denitrificans | 220 (vs Ag/AgCl) | -30 (vs Ag/AgCl) | [6] |

Table 3: Spectroscopic Parameters

The different electronic configurations of Heme A and this compound result in distinct spectroscopic signatures.

| Spectroscopic Technique | Parameter | Heme A | This compound | Reference |

| UV-Vis Absorption (Reduced) | Soret Peak (nm) | ~447 | ~425 (shoulder) | [7] |

| α-band (nm) | ~605 | Contributes to the 605 nm band | [4] | |

| EPR (Oxidized) | g-values (Bovine) | g_z = 3.03, g_y = 2.21, g_x = 1.45 | EPR silent (coupled to CuB) | [8] |

| g-values (R. sphaeroides) | g_z = 2.82, g_y = 2.31, g_x = 1.63 | EPR silent (coupled to CuB) | [3] | |

| Resonance Raman (Reduced) | Formyl C=O stretch (cm⁻¹) | Weak enhancement | Strong enhancement (e.g., ~1644 cm⁻¹ in energized state) | [9][10] |

Mandatory Visualizations

Diagram 1: Structural and Functional Comparison

References

- 1. Heme A - Wikipedia [en.wikipedia.org]

- 2. Heme–Protein Interactions and Functional Relevant Heme Deformations: The Cytochrome c Case - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proton-Dependent Electron Transfer from CuA to Heme a and Altered EPR Spectra in Mutants Close to Heme a of Cytochrome Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic Redox Behavior of the Heme Centers in A-Type Heme-Copper Oxygen Reductases: Comparison between the Two Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Electrochemical and ultraviolet/visible/infrared spectroscopic analysis of heme a and a3 redox reactions in the cytochrome c oxidase from Paracoccus denitrificans: separation of heme a and a3 contributions and assignment of vibrational modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. EPR signals from cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hemes a and a3 environments of plant cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resonance Raman evidence for low-spin Fe2+ this compound in energized cytochrome c oxidase: implications for the inhibition of O2 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coordination Nexus: An In-depth Technical Guide to the Iron Center of Heme a₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heme a₃, a critical prosthetic group within the binuclear center of cytochrome c oxidase (CcO), plays a pivotal role in the terminal step of the electron transport chain: the reduction of molecular oxygen to water. This process is fundamental to aerobic respiration and is a key target for understanding mitochondrial function and dysfunction. The precise coordination chemistry of the iron atom within Heme a₃ is intrinsically linked to its catalytic activity, including oxygen binding, electron transfer, and proton pumping. This technical guide provides a comprehensive overview of the coordination environment of the iron in Heme a₃, supported by quantitative data, detailed experimental protocols for its characterization, and visual representations of its structure and associated processes.

Core of the Matter: Coordination Chemistry of the Iron in Heme a₃

The iron atom in Heme a₃ is situated within a modified porphyrin ring, distinguished by a formyl group and a hydroxyethylfarnesyl tail. In its resting, oxidized (Fe³⁺) state, the iron center is typically a five-coordinate, high-spin species. This coordination geometry is crucial for its ability to bind exogenous ligands, most notably molecular oxygen.

The coordination sphere of the Heme a₃ iron is defined by:

-

Four Equatorial Nitrogen Atoms: These are provided by the porphyrin macrocycle. EXAFS studies on analogous high-spin, five-coordinate heme centers, such as in deoxyhemoglobin, have determined the iron-porphyrin nitrogen (Fe-Nₚ) bond distances to be approximately 2.06 Å[1][2].

-

One Axial Histidine Ligand: A highly conserved histidine residue from subunit I of cytochrome c oxidase serves as the proximal axial ligand.[3] The Fe-N(His) bond distance is characteristic of a high-spin ferric heme and is estimated to be in the range of 2.1-2.2 Å. For comparison, typical Fe-N bond lengths in high-spin Fe(II) complexes are around 2.20 Å, while in low-spin complexes, they are closer to 2.00 Å[4]. In the oxidized state of cytochrome c oxidase, the distance between the iron of Heme a₃ and a bound hydroxide (B78521) ligand has been determined to be 1.90 Å.

This five-coordinate arrangement leaves a vacant coordination site on the distal side, which is the binding site for O₂. The iron is slightly displaced out of the porphyrin plane towards the axial histidine ligand.

The Binuclear Center and the Role of the Farnesyl Tail

Heme a₃ does not function in isolation but forms a binuclear center with a nearby copper ion, CuB.[3][5] The iron of Heme a₃ and CuB are in close proximity, though not directly bonded in the resting state. This binuclear arrangement is essential for the multi-electron reduction of oxygen.

The long hydroxyethylfarnesyl tail of Heme a₃ is a unique feature that is not directly involved in the coordination of the iron. However, it is thought to play a crucial structural role by anchoring the heme within the protein and influencing the local environment of the active site.

Redox-Linked Conformational Changes

The reduction of the iron center from Fe³⁺ to Fe²⁺ is accompanied by conformational changes in and around the Heme a₃ active site. These changes are critical for the catalytic cycle and are coupled to proton uptake and translocation. Upon reduction, there is a displacement of the Heme a₃ porphyrin ring and its farnesyl tail, which influences nearby protein regions, including those involved in proton uptake pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the iron center of Heme a₃.

| Parameter | Value | Technique | Reference |

| Iron Oxidation State | Fe³⁺ (resting), Fe²⁺ (reduced) | Multiple | General |

| Spin State (Fe³⁺) | High-spin (S=5/2) | EPR | [6] |

| Coordination Number | 5 (resting state) | Multiple | [3] |

| Axial Ligand | Histidine | Site-directed mutagenesis | [3] |

Table 1: General Properties of the Iron in Heme a₃

| Bond | Estimated Distance (Å) | Basis of Estimation | Reference |

| Fe - N(porphyrin) | ~2.06 | EXAFS of deoxyhemoglobin | [1][2] |

| Fe - N(axial His) | ~2.1 - 2.2 | Comparison with high-spin Fe complexes | [4] |

| Fe - OH⁻ (oxidized state) | 1.90 | X-ray Crystallography |

Table 2: Estimated Bond Lengths in the Heme a₃ Iron Coordination Sphere

| Parameter | Value | pH | Species | Reference |

| Midpoint Potential (E'₀) | +365 mV | 7.0 | Bovine Heart CcO | General |

| Midpoint Potential (E'₀) | +231 mV | 7.5 | P. denitrificans aa₃ oxidase | General |

| Midpoint Potential (E'₀) | +186 mV | 7.5 | R. marinus caa₃ oxidase | General |

Table 3: Redox Potentials of the Iron in Heme a₃

| Technique | Parameter | Frequency/Value | State of Heme a₃ | Reference |

| EPR | g-value | g ≈ 6 | High-spin Fe³⁺ | [6] |

| Resonance Raman | Formyl C=O stretch | 1670 cm⁻¹ | Reduced | [7] |

| Resonance Raman | Fe-OH⁻ stretch | 450 cm⁻¹ | Oxidized (Oн state) | [8] |

Table 4: Spectroscopic Parameters of the Iron in Heme a₃

Experimental Protocols

Characterizing the coordination environment of the iron in Heme a₃ requires a suite of sophisticated spectroscopic techniques. Below are detailed methodologies for three key experiments.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Objective: To determine the bond lengths between the iron atom and its coordinating ligands.

Methodology:

-

Sample Preparation:

-

Purify cytochrome c oxidase to high homogeneity.

-

Concentrate the protein sample to a concentration suitable for XAS, typically in the millimolar range.

-

The sample is placed in a sample holder with X-ray transparent windows (e.g., Kapton tape).

-

For measurements, the sample is flash-frozen in liquid nitrogen to prevent radiation damage and to obtain a static structure.

-

-

Data Collection:

-

Perform the experiment at a synchrotron radiation source to obtain a high-flux, tunable X-ray beam.

-

Tune the X-ray monochromator to the Fe K-edge (around 7.1 keV).

-

Measure the X-ray absorption spectrum by monitoring the fluorescence signal from the sample as a function of incident X-ray energy. The fluorescence mode is preferred for dilute biological samples.

-

Collect data over a wide energy range, extending several hundred eV above the absorption edge to obtain the EXAFS oscillations.

-

-

Data Analysis:

-

Subtract the pre-edge background from the raw absorption data.

-

Normalize the data to the edge jump.

-

Convert the energy scale to photoelectron wavevector (k).

-

Extract the EXAFS oscillations, χ(k).

-

Fourier transform the k-weighted EXAFS data to obtain a radial distribution function, which shows peaks corresponding to shells of neighboring atoms.

-

Fit the EXAFS data using theoretical standards calculated from programs like FEFF. The fitting process involves refining parameters such as coordination number, bond distance, and the Debye-Waller factor for each coordination shell.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To determine the spin state and electronic environment of the ferric (Fe³⁺) iron center.

Methodology:

-

Sample Preparation:

-

Prepare a concentrated, purified sample of cytochrome c oxidase in a suitable buffer.

-

Transfer the sample into a quartz EPR tube.

-

Freeze the sample in liquid nitrogen to immobilize the protein and obtain a powder spectrum.

-

-

Instrument Setup and Data Collection:

-

Use an X-band EPR spectrometer equipped with a cryostat for low-temperature measurements (typically around 10 K).

-

Set the microwave frequency (around 9.5 GHz) and power.

-

Apply a slowly sweeping magnetic field.

-

Modulate the magnetic field at a specific frequency (e.g., 100 kHz) to improve the signal-to-noise ratio.

-

Record the first derivative of the microwave absorption as a function of the magnetic field.

-

-

Data Analysis:

-

Analyze the resulting EPR spectrum to determine the g-values. For a high-spin Fe³⁺ system like Heme a₃, a prominent signal is expected at g ≈ 6.

-

Simulate the spectrum using software to extract precise g-values and information about the symmetry of the iron's environment.

-

Resonance Raman (RR) Spectroscopy

Objective: To probe the vibrational modes of the heme macrocycle and its axial ligands, which are sensitive to the coordination and electronic state of the iron.

Methodology:

-

Sample Preparation:

-

Prepare a purified sample of cytochrome c oxidase in a buffer that does not have interfering Raman signals.

-

The sample can be in a liquid or frozen state. For liquid samples, a spinning cell or flow system can be used to minimize photodegradation.

-

-

Instrument Setup and Data Collection:

-

Use a Raman spectrometer equipped with a laser excitation source that is tuned to an electronic absorption band of the heme (e.g., the Soret band around 441.6 nm for selective enhancement of Heme a₃ modes in the reduced state).[3]

-

Focus the laser beam onto the sample.

-

Collect the scattered light at a 90° or 180° (backscattering) geometry.

-

Use a monochromator to disperse the scattered light and a sensitive detector (e.g., a CCD) to record the Raman spectrum.

-

-

Data Analysis:

-

Subtract the background fluorescence from the raw spectrum.

-

Identify and assign the vibrational bands based on their frequencies and comparison with known heme protein spectra.

-

Use isotopic substitution (e.g., ¹⁸O₂) to confirm the assignment of specific vibrational modes, such as the Fe-O₂ stretch.

-

Mandatory Visualizations

Caption: Coordination of the iron center in Heme a₃.

Caption: Experimental workflow for Heme a₃ characterization.

Caption: Electron transfer pathway to Heme a₃.

References

- 1. researchgate.net [researchgate.net]

- 2. Iron distances in hemoglobin: comparison of x-ray crystallographic and extended x-ray absorption fine structure studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. Crystal structure of CO-bound cytochrome c oxidase determined by serial femtosecond X-ray crystallography at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of cyanide binding on the copper sites of cytochrome c oxidase: an X-ray absorption spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural insights into functional properties of the oxidized form of cytochrome c oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

electron transfer pathway involving Heme a3 in complex IV

An In-Depth Technical Guide to the Electron Transfer Pathway Involving Heme a3 in Complex IV

Introduction

Complex IV, also known as Cytochrome c Oxidase (CcO), is the terminal enzyme of the mitochondrial electron transport chain. It plays a critical role in aerobic respiration by catalyzing the four-electron reduction of molecular oxygen (O₂) to water. This process is coupled to the translocation of protons across the inner mitochondrial membrane, contributing to the electrochemical gradient that drives ATP synthesis. The catalytic core of Complex IV contains several redox-active metal centers, including two copper centers (CuA and CuB) and two heme A moieties (Heme a and this compound). The final destination for electrons within the complex is the binuclear center (BNC), composed of this compound and a nearby copper ion, CuB, which is the active site for oxygen reduction.[1][2][3] This guide provides a detailed examination of the electron transfer pathway leading to and within this catalytic core, with a focus on the pivotal role of this compound.

The Electron Transfer Pathway in Complex IV

The transfer of electrons through Complex IV is a sequential and highly regulated process, beginning with the oxidation of cytochrome c and culminating in the reduction of oxygen at the this compound-CuB binuclear center. The pathway ensures that electrons are delivered efficiently to the catalytic site while minimizing the production of reactive oxygen species.[4]

The established sequence of electron transfer is as follows:

-

Cytochrome c to CuA: Reduced cytochrome c, a mobile electron carrier, docks onto Subunit II of Complex IV and transfers a single electron to the binuclear CuA center.[2][5] This copper center serves as the primary electron acceptor for the complex.

-

CuA to Heme a: The electron is then rapidly transferred from the CuA center to the low-spin Heme a.[5][6] This intramolecular transfer occurs over a distance of approximately 19 Å.[5]

-

Heme a to the Binuclear Center (this compound-CuB): Finally, the electron moves from Heme a to the catalytic binuclear center, composed of the high-spin this compound and CuB.[1][7][8] This final transfer positions the electron for the reduction of the bound oxygen substrate.

The overall flow of electrons is directed from the intermembrane space side (where cytochrome c docks) towards the mitochondrial matrix side, where oxygen is reduced.[4]

Quantitative Analysis of Electron Transfer

The directionality and efficiency of electron transfer are governed by the redox potentials of the cofactors and the rates of transfer between them. While values can vary depending on the species and experimental conditions, the following table summarizes key quantitative parameters for the bovine mitochondrial enzyme.

| Parameter | From | To | Value | Reference(s) |

| Midpoint Redox Potential (E'm) | Cytochrome c | ~ +260 mV | [4] | |

| CuA | ~ +285 mV | [9] | ||

| Heme a | ~ +200-240 mV | [4][10] | ||

| This compound | ~ +380 mV | [4] | ||

| Electron Transfer Rate (k) | Cytochrome c | CuA | ~ 3 x 10⁵ M⁻¹s⁻¹ | [11] |

| CuA | Heme a | 13,000 - 90,000 s⁻¹ | [6][12] | |

| Heme a | This compound | 2.4 x 10⁵ s⁻¹ (forward) | [8] | |

| This compound | Heme a | 6 x 10⁴ s⁻¹ (reverse) | [8] | |

| Inter-cofactor Distance | CuA | Heme a | ~ 19 Å | [5] |

The progressively increasing redox potential from Heme a to this compound ensures a favorable thermodynamic gradient for the final electron transfer to the binuclear center.[4][8]

The Catalytic Cycle of Oxygen Reduction

The reduction of O₂ at the this compound-CuB binuclear center requires the delivery of four electrons from four separate cytochrome c molecules.[4] The catalytic cycle involves a series of intermediate states:

-

Reduced State (R): In the fully reduced state, the this compound iron is ferrous (Fe²⁺) and CuB is cuprous (Cu¹⁺). This state readily binds O₂.

-

Oxygen Binding: O₂ binds to the Fe²⁺ of this compound.

-

Peroxy Intermediate (P): A rapid four-electron reduction occurs, cleaving the O-O bond without releasing superoxide (B77818) intermediates.[3] This forms a peroxy bridge between the now ferric this compound (Fe⁴⁺=O) and the cupric CuB (Cu²⁺-OH).

-

Ferryl Intermediate (F): Subsequent electron and proton transfers lead to the formation of a ferryl-oxo (Fe⁴⁺=O) intermediate.

-

Oxidized State (O): The delivery of the final electrons and protons results in the release of two water molecules, returning the binuclear center to its fully oxidized state (Fe³⁺, Cu²⁺), ready for the next cycle.

Throughout this cycle, for every four electrons transferred, four protons are consumed from the matrix to form water, and an additional four protons are pumped from the matrix to the intermembrane space, contributing to the proton-motive force.[2]

Key Experimental Methodologies

The elucidation of the Complex IV mechanism has been made possible by a suite of sophisticated biophysical techniques capable of resolving rapid kinetic events and subtle structural changes.

Experimental Protocol 1: Stopped-Flow Spectrophotometry

This technique is used to measure pre-steady-state kinetics of reactions on the millisecond timescale, such as the oxidation of cytochrome c by Complex IV.

-

Principle: Two solutions (e.g., reduced cytochrome c and oxidized Complex IV) are loaded into separate syringes. A drive mechanism rapidly pushes the solutions into a high-efficiency mixer, initiating the reaction. The mixed solution flows into an observation cell, and the flow is abruptly stopped by a third "stop" syringe. The subsequent spectral changes (e.g., absorbance at 550 nm for cytochrome c oxidation) are monitored over time.[13][14]

-

Methodology:

-

Sample Preparation: Prepare a solution of purified, oxidized Complex IV in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, with detergent like dodecyl maltoside). Prepare a separate solution of fully reduced cytochrome c.

-

Instrument Setup: Load the enzyme and substrate solutions into the two drive syringes of the stopped-flow instrument. Set the spectrophotometer to monitor the desired wavelength.

-

Initiation and Data Acquisition: Trigger the drive ram to mix the reactants. The instrument's software records the change in absorbance in the observation cell as a function of time, starting from the moment the flow stops (after the "dead time" of ~1 ms).[13]

-

Data Analysis: The resulting kinetic trace (absorbance vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract pseudo-first-order rate constants. By varying the concentration of one reactant, bimolecular rate constants can be determined.

-

Experimental Protocol 2: Flash Photolysis of CO-Inhibited Enzyme

This method is used to study rapid intramolecular electron transfer events, such as the transfer from Heme a to this compound.

-

Principle: Carbon monoxide (CO) binds tightly to the reduced this compound (Fe²⁺), preventing its re-oxidation and effectively trapping the enzyme in a specific redox state. The Fe-CO bond is photolabile. A brief, intense laser flash breaks this bond, liberating this compound. This initiates a cascade of rapid internal electron transfer reactions as the system relaxes to a new equilibrium, which can be monitored spectroscopically.[15][16][17]

-

Methodology:

-

Sample Preparation: Prepare a solution of purified Complex IV under anaerobic conditions. Reduce the enzyme (e.g., with sodium dithionite) and then saturate the solution with CO gas to form the mixed-valence CO-bound complex (CuA²⁺, Heme a²⁺, this compound²⁺-CO, CuB¹⁺).

-

Instrument Setup: Place the sample in a cuvette within a time-resolved spectrophotometer equipped with a pulsed laser.

-

Initiation and Measurement: Trigger a short laser pulse (e.g., from a Nd:YAG laser) to photodissociate the CO. Simultaneously, monitor the resulting transient absorbance changes at specific wavelengths (e.g., 445 nm for heme Soret bands) with high time resolution (nanoseconds to milliseconds).[16]

-

Analysis: The kinetic traces at different wavelengths are analyzed to identify distinct phases of electron transfer. For example, a phase with a time constant of ~3 µs is associated with electron transfer from this compound to Heme a.[7][8]

-

Experimental Protocol 3: Resonance Raman (RR) Spectroscopy

RR spectroscopy is a powerful technique for probing the vibrational structure of the heme chromophores, providing detailed information about their ligation, spin state, and local environment.

-

Principle: When a sample is irradiated with a laser wavelength that falls within an electronic absorption band of a chromophore (like a heme), the Raman scattering from the vibrational modes of that specific chromophore is dramatically enhanced. By carefully selecting the excitation wavelength (e.g., in the Soret or Q-band region of the hemes), one can selectively probe the structure of Heme a or this compound.[18][19][20]

-

Methodology:

-

Sample Preparation: Prepare a concentrated, purified sample of Complex IV in a desired redox or ligand-bound state.

-

Spectral Acquisition: Place the sample in a suitable holder (e.g., a spinning NMR tube to prevent local heating and photodegradation) and irradiate it with a laser tuned to a specific wavelength (e.g., 413.1 nm to selectively enhance this compound-CO modes or 441.6 nm for Heme a modes in the CO-bound state).[18]

-

Data Analysis: The scattered light is collected and analyzed by a spectrometer. The resulting Raman spectrum reveals vibrational frequencies corresponding to specific bonds within the heme macrocycle and its axial ligands. Changes in these frequencies upon reduction, oxidation, or ligand binding provide insight into structural and electronic rearrangements at the active site. For instance, the frequency of the formyl C=O stretch can indicate changes in the heme's protein environment.[20]

-

References

- 1. aklectures.com [aklectures.com]

- 2. Complex IV [hyperphysics.phy-astr.gsu.edu]

- 3. Cytochrome c oxidase - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Structure, function, and assembly of heme centers in mitochondrial respiratory complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron transfer rates and equilibrium within cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The rate of internal heme-heme electron transfer in cytochrome C oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intramolecular electron transfer in cytochrome c oxidase: a cascade of equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stacks.cdc.gov [stacks.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electron transfer between cytochrome c and the isolated CuA domain: identification of substrate-binding residues in cytochrome c oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Proton-Dependent Electron Transfer from CuA to Heme a and Altered EPR Spectra in Mutants Close to Heme a of Cytochrome Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stopped-flow - Wikipedia [en.wikipedia.org]

- 14. STOPPED FLOW METHOD & APPLICATION MURUGAVENI B.pptx [slideshare.net]

- 15. chemie.uni-muenchen.de [chemie.uni-muenchen.de]

- 16. A flash-photolysis study of the reactions of a caa3-type cytochrome oxidase with dioxygen and carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Low-temperature flash photolysis studies of cytochrome oxidase and its environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Resonance Raman spectral isolation of the a and a3 chromophores in cytochrome oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resonance Raman spectra of cytochrome c oxidase. Excitation in the 600-nm region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Raman spectra of heme a, cytochrome oxidase-ligand complexes, and alkaline denatured oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Electronic Heart of Respiration: A Technical Guide to the Spectroscopic Properties of High-Spin Heme a3

For researchers, scientists, and drug development professionals, a deep understanding of the electronic and structural dynamics of high-spin Heme a3, a critical component of cytochrome c oxidase, is paramount for elucidating the mechanisms of cellular respiration and developing novel therapeutics. This in-depth technical guide provides a comprehensive overview of the key spectroscopic properties of high-spin this compound, complete with quantitative data, detailed experimental protocols, and visual representations of experimental workflows and conceptual relationships.

High-spin ferric (S=5/2) this compound is a key player in the catalytic cycle of cytochrome c oxidase, the terminal enzyme in the electron transport chain. Its unique electronic structure, which is finely tuned by its protein environment, allows it to bind and reduce molecular oxygen to water, a process fundamental to aerobic life. A variety of advanced spectroscopic techniques have been instrumental in characterizing the intricate properties of this vital cofactor.

Quantitative Spectroscopic Data of High-Spin this compound

The following tables summarize the key quantitative data obtained from various spectroscopic methods, providing a comparative reference for the characterization of high-spin this compound.

| Spectroscopic Technique | Parameter | Typical Values for High-Spin this compound | References |

| Electron Paramagnetic Resonance (EPR) | g-values | g~6 (axial signal) | [1][2] |

| g~4.3 (rhombic signal) | [2] | ||

| Nuclear Magnetic Resonance (NMR) | Hyperfine Shifted Resonances | Varies significantly based on specific proton and environment | [3][4] |

| Resonance Raman Spectroscopy | Oxidation State Marker Band (ν4) | ~1370-1375 cm⁻¹ (ferric) | [5] |

| Spin-State Marker Band (ν3) | ~1470-1490 cm⁻¹ (high-spin) | [5] | |

| UV-Vis Absorption Spectroscopy | Soret Band (γ-band) | ~400-408 nm | [1][6][7] |

| Q-bands (α and β bands) | α-band: ~616-632 nm, β-band: ~490-500 nm | [1][6][8] | |

| Magnetic Circular Dichroism (MCD) | Spectral Features | Complex spectra with temperature-dependent C-terms, sensitive to spin and oxidation state | [9][10][11] |

Key Experimental Protocols

A detailed understanding of the methodologies used to obtain the spectroscopic data is crucial for interpretation and replication. Below are outlines of the core experimental protocols.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like high-spin ferric this compound.[12]

Methodology:

-

Sample Preparation: Purified cytochrome c oxidase or mitochondria are suspended in a suitable buffer (e.g., phosphate (B84403) or Tris buffer) at a concentration that provides an adequate signal-to-noise ratio. For low-temperature experiments, a cryoprotectant (e.g., glycerol (B35011) or sucrose) is added. The sample is then transferred to an EPR tube and flash-frozen in liquid nitrogen.

-

Instrumentation: A continuous-wave (CW) X-band (~9.5 GHz) EPR spectrometer is typically used. The sample is placed within a resonant cavity inside a cryostat to maintain a low temperature (typically 4-77 K) to increase signal intensity and slow down relaxation processes.

-

Data Acquisition: The magnetic field is swept while the microwave absorption is monitored. Key parameters to be set include microwave frequency, microwave power, modulation frequency, modulation amplitude, and temperature.

-

Data Analysis: The resulting spectrum is analyzed to determine the g-values, which are characteristic of the electronic environment of the unpaired electrons. For high-spin ferric heme, an axial signal around g~6 is characteristic.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and electronic environment of the heme and its surrounding amino acid residues through the detection of hyperfine-shifted resonances.[13][14]

Methodology:

-

Sample Preparation: A highly concentrated and purified sample of the heme protein is required, dissolved in a deuterated buffer to minimize solvent proton signals.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[3]

-

Data Acquisition: One-dimensional (1D) and two-dimensional (2D) NMR experiments (e.g., COSY, NOESY) are performed. The large paramagnetic shifts of protons near the heme iron often require a wide spectral width.

-

Data Analysis: The hyperfine shifts of the proton resonances are measured relative to a standard. These shifts are highly sensitive to the distance and orientation of the protons with respect to the paramagnetic iron center, providing valuable structural information.[3]

Resonance Raman (RR) Spectroscopy

Resonance Raman spectroscopy selectively enhances the vibrational modes of the heme chromophore, providing insights into its oxidation and spin state.[15][16][17]

Methodology:

-

Sample Preparation: The protein sample is placed in a suitable container, such as a spinning NMR tube or a temperature-controlled cuvette, to minimize photodegradation by the laser.

-

Instrumentation: A Raman spectrometer equipped with a laser source that excites within the electronic absorption bands of the heme (e.g., Soret or Q-bands) is used. A monochromator and a sensitive detector (e.g., a CCD camera) are used to analyze the scattered light.

-

Data Acquisition: Raman spectra are collected by irradiating the sample with the laser and detecting the inelastically scattered light.

-

Data Analysis: The positions and intensities of the Raman bands are analyzed. Specific vibrational modes, such as the ν4 (oxidation state marker) and ν3 (spin-state marker) bands, are used to characterize the heme. For high-spin ferric heme, the ν4 band is typically observed around 1370-1375 cm⁻¹.[5]

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions of the heme group.

Methodology:

-

Sample Preparation: A solution of the purified protein in a suitable buffer is prepared in a quartz cuvette.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorption of light as a function of wavelength.

-

Data Acquisition: The absorbance spectrum is recorded over a wavelength range that covers the Soret and Q-bands of the heme (typically 250-700 nm).

-

Data Analysis: The wavelengths of maximum absorbance (λmax) for the Soret and Q-bands are determined. For high-spin this compound, the Soret band is typically around 400-408 nm, with a characteristic charge-transfer band in the 616-632 nm region.[1][6][7][8]

Magnetic Circular Dichroism (MCD) Spectroscopy

MCD spectroscopy is particularly useful for probing the electronic structure of metalloproteins, providing information that is often complementary to absorption and EPR spectroscopy.[10][11]

Methodology:

-

Sample Preparation: The sample is prepared in a suitable buffer, often containing a cryoprotectant for low-temperature measurements, and placed in a specialized MCD cell.

-